3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
This compound features a triazolopyrimidin-7-one core substituted at position 3 with a 4-fluorobenzyl group and at position 6 with a (3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antiplatelet agent, given its similarity to ticagrelor derivatives .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N7O3/c22-14-5-1-12(2-6-14)9-32-19-17(28-30-32)20(33)31(11-26-19)10-16-27-18(29-35-16)13-3-7-15(8-4-13)34-21(23,24)25/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKFNEKIMKWBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
This compound is part of a class of compounds known as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . These materials are synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . .
Biological Activity
The compound 3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS Number: 1207014-45-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 487.4 g/mol. The structure features multiple functional groups, including a triazole ring, which is often associated with diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 487.4 g/mol |
| CAS Number | 1207014-45-6 |
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, a study highlighted the antiproliferative effects of similar triazole derivatives against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma) cells. The triazole moiety was identified as a critical structural element contributing to enhanced cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations .
Antimicrobial Activity
Compounds similar to the target molecule have shown promising antimicrobial effects. A library of triazole derivatives was tested against various microbial pathogens, demonstrating minimal inhibitory concentrations (MICs) ranging from 1.1 to 8.4 µM for bacterial strains and 0.6 to 8.9 µM for fungal strains . This suggests that the compound may possess similar antimicrobial properties.
The mechanism by which triazole derivatives exert their biological effects often involves interference with cellular processes such as DNA synthesis and repair, apoptosis induction in cancer cells, and disruption of microbial cell membranes. The presence of fluorinated groups may enhance lipophilicity and cellular uptake, further contributing to their efficacy .
Study on Antiproliferative Effects
A notable study investigated the antiproliferative effects of various synthesized compounds featuring the triazole structure. Among these, one compound demonstrated an IC50 value of 9.6 µM against human microvascular endothelial cells, significantly lower than its non-triazole counterpart . This finding underscores the potential of the triazole ring in enhancing biological activity.
Synthesis and Evaluation of Derivatives
Another research effort focused on synthesizing derivatives of triazole compounds and evaluating their biological activities. Compounds were assessed for their antibacterial and antifungal properties, with several derivatives exhibiting potent activity against clinically relevant pathogens . This highlights the versatility of triazole-based compounds in drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, highlighting substituent variations and their implications:
Key Findings
However, fluorine offers superior metabolic stability compared to chlorine . The trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects than ethoxy or methoxy groups in analogs, which may enhance binding to hydrophobic pockets in enzymes .
Steric and Solubility Considerations :
- Ethoxy and methoxy groups (e.g., in compounds from ) improve aqueous solubility but may reduce membrane permeability.
- Piperazinyl substituents (e.g., in ) introduce basic nitrogen atoms, enhancing solubility in acidic environments and enabling salt formation.
Biological Activity Trends: Ticagrelor analogs with cyclopropane and sugar moieties () exhibit antiplatelet activity, suggesting the target compound may share similar pharmacological pathways. Thiazolo-pyrimidinone derivatives () with sulfur atoms show distinct bioactivity profiles, highlighting the importance of heterocycle choice in drug design.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in and , using cesium carbonate and DMF for nucleophilic substitutions. Characterization via NMR and mass spectrometry () confirms structural integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
